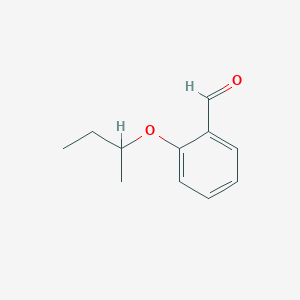

2-Sec-butoxybenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHIGQSREBZKSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=CC=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611396 | |

| Record name | 2-[(Butan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-59-1 | |

| Record name | 2-[(Butan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Sec-butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-sec-butoxybenzaldehyde. Due to the limited availability of experimental data for this specific isomer in public databases, this guide also furnishes detailed, generalized experimental protocols for the determination of key physical properties, enabling researchers to ascertain these values in a laboratory setting.

Introduction

This compound (CAS No. 22921-59-1) is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a sec-butoxy group at the ortho position.[1] Like other alkoxy-substituted benzaldehydes, it is of interest as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] Its molecular structure suggests it is a liquid at room temperature.[1] A thorough understanding of its physical properties is crucial for its application in chemical synthesis, formulation, and quality control.

However, a comprehensive search of chemical supplier databases and scientific literature reveals a notable lack of experimentally determined quantitative physical properties such as boiling point, melting point, density, and solubility for this compound.

Core Physical Properties

While specific quantitative data is scarce, the fundamental molecular properties have been established.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | |

| CAS Number | 22921-59-1 | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures that can be employed to determine the primary physical properties of liquid aldehydes like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Capillary Method (Thiele Tube)

-

Preparation:

-

Seal one end of a capillary tube by heating it in a flame.

-

Attach the capillary tube (sealed end up) to a thermometer using a rubber band.

-

Place a small amount (a few milliliters) of this compound into a fusion tube.

-

Insert the thermometer and the attached capillary tube into the fusion tube, ensuring the open end of the capillary is submerged in the liquid.

-

-

Heating:

-

Place the fusion tube assembly into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. This design ensures uniform heating of the sample.

-

-

Observation:

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer or Volumetric Flask Method

-

Mass of the Empty Vessel:

-

Thoroughly clean and dry a pycnometer or a small volumetric flask.

-

Accurately weigh the empty, dry vessel on an analytical balance.

-

-

Mass of the Vessel with the Sample:

-

Fill the vessel with this compound up to the calibration mark.

-

Weigh the filled vessel.

-

-

Volume of the Sample:

-

The volume of the liquid is the calibrated volume of the pycnometer or volumetric flask.

-

-

Calculation:

-

Density (ρ) is calculated using the formula: ρ = (mass of filled vessel - mass of empty vessel) / volume of the vessel

-

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing

-

Preparation:

-

Place a small, measured amount (e.g., 25 mg or 0.05 mL) of this compound into a series of test tubes.

-

-

Solvent Addition:

-

To each test tube, add a small, measured volume (e.g., 0.75 mL) of a different solvent in portions. Common solvents for classification include:

-

Water (H₂O)

-

Diethyl ether (CH₃CH₂)₂O

-

5% Sodium Hydroxide (NaOH) solution

-

5% Hydrochloric Acid (HCl) solution

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

-

Observation:

-

After each addition of the solvent, vigorously shake the test tube.

-

Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble). The formation of a homogeneous solution indicates solubility.

-

Logical Relationships of Physical Properties

The physical properties of a compound are interconnected. The following diagram illustrates the logical flow and relationships between the fundamental molecular structure and the macroscopic physical properties of this compound.

Caption: Logical relationships of this compound properties.

References

2-Sec-butoxybenzaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 2-sec-Butoxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, also known by its IUPAC name, 2-(butan-2-yloxy)benzaldehyde. The document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. It covers the chemical structure, nomenclature, and available physicochemical properties of the compound. Additionally, a detailed experimental protocol for its synthesis via the Williamson ether synthesis is provided, based on established chemical principles.

Chemical Structure and Nomenclature

IUPAC Name: 2-(butan-2-yloxy)benzaldehyde

The structure of this compound consists of a benzaldehyde molecule where the hydrogen of the hydroxyl group at position 2 is replaced by a sec-butyl group. This substitution forms an ether linkage.

Physicochemical and Compound Data

The following table summarizes the key quantitative data for this compound. It is important to note that while some properties are readily available, specific experimental values for boiling point, melting point, and density are not consistently reported in publicly accessible databases.

| Property | Value | Source |

| IUPAC Name | 2-(butan-2-yloxy)benzaldehyde | - |

| Synonyms | This compound | [1] |

| CAS Number | 22921-59-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This method involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with a suitable sec-butyl halide (e.g., 2-bromobutane) in the presence of a base. The reaction proceeds via a nucleophilic substitution (S_N2) mechanism.

Experimental Protocol

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

2-Bromobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add salicylaldehyde (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a suitable volume of anhydrous acetone or DMF to ensure adequate stirring.

-

Addition of Alkyl Halide: While stirring the mixture, add 2-bromobutane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. Dissolve the resulting residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product.

Chemical Structure Diagram

The following diagram illustrates the chemical structure of this compound, generated using the DOT language.

Caption: Chemical structure of 2-(butan-2-yloxy)benzaldehyde.

References

2-Sec-butoxybenzaldehyde CAS number and molecular weight

An In-Depth Technical Guide to 2-Sec-butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic aldehyde that serves as a versatile intermediate in various chemical syntheses. Its structure, featuring a sec-butoxy group at the ortho position of the benzaldehyde, imparts specific solubility and reactivity characteristics that make it a valuable building block in the pharmaceutical, agrochemical, and fragrance industries.[1] This technical guide provides a summary of the key chemical properties of this compound.

While this compound is utilized as an intermediate, detailed experimental protocols and specific biological signaling pathways involving this compound are not extensively documented in publicly available scientific literature. The information presented herein is based on general chemical knowledge and data from chemical suppliers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 22921-59-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Liquid | [1] |

| Purity | ≥95% (as determined by NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

| IUPAC Name | 2-(butan-2-yloxy)benzaldehyde | |

| InChI Key | NHIGQSREBZKSAJ-UHFFFAOYSA-N |

Applications in Research and Development

This compound is primarily used as a chemical intermediate in several fields:

-

Pharmaceuticals: It serves as a precursor in the synthesis of more complex pharmaceutical compounds, aiding in the development of new medications.[1]

-

Fragrance Industry: This compound is utilized as an ingredient in the formulation of perfumes and other scented products.[1]

-

Polymer Chemistry: It is employed in the creation of specialty polymers, contributing to materials with enhanced properties.[1]

-

Organic Synthesis: As a versatile building block, it allows for the efficient creation of complex molecules.[1]

-

Agrochemicals: It is used as an intermediate in the manufacturing of various agrochemical products.[1]

Experimental Protocols

Below is a conceptual workflow for this proposed synthesis. Note: This is a generalized protocol and has not been optimized for this specific compound.

Signaling Pathways and Biological Activity

There is currently no specific information available in the scientific literature detailing the biological activity of this compound or its involvement in any signaling pathways. As it is primarily used as a synthetic intermediate, its biological effects have not been a major focus of research.

Due to the lack of available data, a diagram for signaling pathways cannot be provided. Further research would be required to determine if this compound has any significant biological effects.

References

Spectroscopic and Synthetic Profile of 2-Sec-butoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 2-sec-butoxybenzaldehyde. Due to the limited availability of public experimental spectra for this specific isomer, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and synthesis of this compound in a research and development setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including other alkoxy-substituted benzaldehydes and molecules containing a sec-butoxy group attached to an aromatic ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~7.8 | dd | 1H | Ar-H (ortho to -CHO) |

| ~7.5 | m | 1H | Ar-H (para to -O-sec-butyl) |

| ~7.1 | t | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H (ortho to -O-sec-butyl) |

| ~4.4 | m | 1H | -O-CH(CH₃)CH₂CH₃ |

| ~1.7 | m | 2H | -O-CH(CH₃)CH₂CH₃ |

| ~1.3 | d | 3H | -O-CH(CH₃)CH₂CH₃ |

| ~0.9 | t | 3H | -O-CH(CH₃)CH₂CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehyde C=O |

| ~161 | Ar-C (C-O) |

| ~136 | Ar-C |

| ~134 | Ar-C |

| ~128 | Ar-C (C-CHO) |

| ~122 | Ar-C |

| ~114 | Ar-C |

| ~77 | -O-CH(CH₃)CH₂CH₃ |

| ~29 | -O-CH(CH₃)CH₂CH₃ |

| ~19 | -O-CH(CH₃)CH₂CH₃ |

| ~10 | -O-CH(CH₃)CH₂CH₃ |

Solvent: CDCl₃.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Strong | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1695 | Strong | Aldehyde C=O stretch[1][2][3][4] |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1240 | Strong | Aryl-O-Alkyl ether C-O stretch |

| ~1100 | Medium | C-O stretch |

Sample preparation: Neat liquid film.

Table 4: Predicted Mass Spectrometry (m/z) Data for this compound

| m/z | Relative Intensity | Proposed Fragment |

| 178 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | Moderate | [M - C₂H₅]⁺ |

| 121 | Strong | [M - C₄H₉]⁺ or [C₇H₅O₂]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 77 | Moderate | [C₆H₅]⁺[5] |

Ionization method: Electron Ionization (EI). Aromatic ethers are known to exhibit prominent molecular ion peaks due to the stability of the benzene ring.[6][7]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

Materials:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

2-Bromobutane or 2-Iodobutane

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add salicylaldehyde and a suitable anhydrous solvent such as acetone or DMF.

-

Add a base, such as anhydrous potassium carbonate (2-3 equivalents), to the solution. If using sodium hydride, it should be added portion-wise with caution.

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the phenoxide.

-

Slowly add 2-bromobutane or 2-iodobutane (1.1-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Tables 1-4.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a synthesized sample of this compound.

References

- 1. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: MASS SPECTRUM OF ETHERS [orgspectroscopyint.blogspot.com]

- 7. GCMS Section 6.13 [people.whitman.edu]

Solubility Profile of 2-Sec-butoxybenzaldehyde in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-sec-butoxybenzaldehyde, a key aromatic aldehyde intermediate in the pharmaceutical and fragrance industries. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide employs a read-across approach, leveraging data from structurally similar aromatic aldehydes to provide a robust estimation of its solubility profile. Detailed experimental protocols for determining solubility and a relevant synthetic workflow are also presented.

Core Data Presentation: Solubility of Aromatic Aldehydes

The solubility of an organic compound is a critical physicochemical property that influences its application in synthesis, formulation, and biological systems. For this compound, the presence of the sec-butoxy group is expected to enhance its solubility in organic solvents compared to unsubstituted benzaldehyde.[1] The following tables summarize the available quantitative and qualitative solubility data for structurally related aromatic aldehydes, which can be used to infer the solubility of this compound.

Table 1: Qualitative Solubility of Structurally Similar Aromatic Aldehydes

| Compound | Water | Ethanol | Diethyl Ether | Acetone | Chloroform | Benzene |

| Benzaldehyde | Poorly soluble/Insoluble[2][3][4] | Miscible[4] | Miscible[2][3] | Soluble | Highly soluble[2] | Soluble |

| p-Anisaldehyde | Insoluble (0.3%)[5] | Easily soluble[5] | Easily soluble[5] | Miscible[5] | Miscible[5] | Miscible[5] |

| 2-Methoxybenzaldehyde | Soluble[5][6] | Soluble[6] | - | - | - | - |

| 4-Ethoxybenzaldehyde | Poorly soluble[7] | Miscible[7] | - | - | - | - |

Table 2: Quantitative Solubility Data for Structurally Similar Aromatic Aldehydes in Various Solvents

| Compound | Solvent | Solubility | Temperature (°C) |

| p-Anisaldehyde | Water | 4.29 g/L[6] | 25 |

| Benzaldehyde | Water | 6.95 g/L[4] | 25 |

| 2,5-Dihydroxybenzaldehyde | Water | 13.8 g/L[8] | 25 |

| 2,5-Dihydroxybenzaldehyde | Ethanol | ≥ 20.6 mg/mL[8] | Not Specified |

| 2,5-Dihydroxybenzaldehyde | Dimethyl Sulfoxide (DMSO) | ≥ 26 mg/mL[8] | Not Specified |

| 4-(Methylsulfonyl)benzaldehyde | Acetone | Highest among tested solvents[7][9] | 20-45 |

| 4-(Methylsulfonyl)benzaldehyde | Acetonitrile | High[7][9] | 20-45 |

| 4-(Methylsulfonyl)benzaldehyde | Acetic Acid | High[7][9] | 20-45 |

| 4-(Methylsulfonyl)benzaldehyde | Methanol | Moderate[7][9] | 20-45 |

| 4-(Methylsulfonyl)benzaldehyde | Ethanol | Moderate[7][9] | 20-45 |

| 4-(Methylsulfonyl)benzaldehyde | Toluene | Moderate[7][9] | 20-45 |

| 4-(Methylsulfonyl)benzaldehyde | 1-Butanol | Lower[7][9] | 20-45 |

| 4-(Methylsulfonyl)benzaldehyde | 1-Propanol | Lower[7][9] | 20-45 |

| 4-(Methylsulfonyl)benzaldehyde | 2-Propanol | Lowest among tested solvents[7][9] | 20-45 |

Experimental Protocols

Precise determination of solubility is crucial for process development and formulation. The following are detailed methodologies for key experiments related to the solubility and synthesis of this compound.

Protocol 1: Determination of Solubility in Organic Solvents (Shake-Flask Method)

This protocol is adapted from the OECD Test Guideline 105 for water solubility and is a standard method for determining the equilibrium solubility of a compound in a given solvent.[1][8][10][11]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass flasks with stoppers

-

Centrifuge and centrifuge tubes (optional)

-

Syringe filters (solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the organic solvent in a glass flask. The presence of undissolved solute is essential to ensure that saturation is reached.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary test can determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for at least 24 hours to allow for the separation of the undissolved solute. If necessary, centrifuge the sample to facilitate the separation of the solid phase.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe. To ensure no solid particles are transferred, it is recommended to filter the aliquot through a syringe filter that is compatible with the solvent.

-

Analysis: Accurately dilute the collected aliquot with the same solvent to a concentration within the working range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of this compound in the chosen solvent at the specified temperature.

Protocol 2: Synthesis of this compound via Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and effective method for preparing ethers, including alkoxy-substituted benzaldehydes.[12][13][14][15][16] This protocol outlines the general procedure for the synthesis of this compound from 2-hydroxybenzaldehyde (salicylaldehyde) and a sec-butyl halide.

Objective: To synthesize this compound through the reaction of salicylaldehyde with a sec-butylating agent.

Materials:

-

2-Hydroxybenzaldehyde (salicylaldehyde)

-

2-Bromobutane or 2-iodobutane

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF) as the solvent

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography (for purification)

-

Appropriate organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-hydroxybenzaldehyde in the chosen solvent (acetone or DMF). Add finely powdered anhydrous potassium carbonate to the solution. This will act as the base to deprotonate the phenolic hydroxyl group.

-

Addition of Alkyl Halide: While stirring the mixture, add 2-bromobutane (or 2-iodobutane) dropwise to the flask.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of the solvent.

-

Solvent Removal: Combine the filtrate and the washings and remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash it with water and then with a saturated brine solution in a separatory funnel.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure product.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows relevant to the study of this compound.

Caption: A logical workflow for determining the solubility of a compound.

Caption: A workflow for the synthesis of this compound.

References

- 1. Benzaldehyde, 2-methoxy- [webbook.nist.gov]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scent.vn [scent.vn]

- 6. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-Propoxy-benzaldehyde | C10H12O2 | CID 249807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 11. 2-Ethoxybenzaldehyde, 97+% | Fisher Scientific [fishersci.ca]

- 12. 2-Methoxybenzaldehyde (2-methoxybenzaldehyde; o-Anisaldehyde) | Bacterial | 135-02-4 | Invivochem [invivochem.com]

- 13. 2-乙氧基苯甲醛 ≥97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 4-Propoxybenzaldehyde | C10H12O2 | CID 79812 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Sec-butoxybenzaldehyde from Salicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-sec-butoxybenzaldehyde from salicylaldehyde. The core of this process relies on the robust and well-established Williamson ether synthesis, a cornerstone of organic chemistry for the formation of ethers. This document outlines the reaction principles, detailed experimental protocols, quantitative data, and visualization of the synthetic pathway to assist researchers in the successful preparation of this valuable compound. This compound serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1]

Synthetic Pathway: The Williamson Ether Synthesis

The synthesis of this compound from salicylaldehyde is achieved through a nucleophilic substitution reaction known as the Williamson ether synthesis.[2][3][4] The overall transformation involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a more nucleophilic phenoxide ion. This is followed by the reaction of the phenoxide with a sec-butyl halide, typically 2-bromobutane, in an S_N2 reaction to form the desired ether.[2][4]

The general reaction scheme is as follows:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials:

-

Salicylaldehyde

-

2-Bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)[2]

-

Diethyl ether or Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (2.0-3.0 eq.), and anhydrous acetonitrile or DMF.

-

Addition of Alkyl Halide: Stir the mixture at room temperature for 15-30 minutes to ensure the formation of the phenoxide. To this suspension, add 2-bromobutane (1.1-1.5 eq.) dropwise.

-

Reaction: Heat the reaction mixture to a gentle reflux (typically 50-100 °C) and maintain for 4-24 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the inorganic salts and wash the solid residue with a small amount of the solvent used in the reaction.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. To the residue, add diethyl ether or ethyl acetate and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound, which is a liquid[1], can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Quantitative Data

Specific yield and reaction parameters for the synthesis of this compound are not explicitly reported in the available literature. However, based on analogous Williamson ether syntheses of substituted salicylaldehydes, the following data can be anticipated.

| Parameter | Value/Range | Citation |

| Reactant Molar Ratios | ||

| Salicylaldehyde | 1.0 eq | |

| 2-Bromobutane | 1.1 - 1.5 eq | |

| Base (e.g., K₂CO₃) | 2.0 - 3.0 eq | [7] |

| Reaction Conditions | ||

| Solvent | Acetonitrile or DMF | [2] |

| Temperature | 50 - 100 °C | [2] |

| Reaction Time | 4 - 24 hours | [2] |

| Product Characteristics | ||

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Liquid | [1] |

| Purity (typical) | ≥95% (NMR) | [1] |

| Expected Yield | 50 - 95% | [2] |

Visualization of Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General experimental workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton (typically around 9.5-10.5 ppm), and the protons of the sec-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde (around 190 ppm), the aromatic carbons, and the carbons of the sec-butoxy group.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group (typically around 1680-1700 cm⁻¹) and C-O stretching bands for the ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 178.

While specific spectral data for this compound is not provided in the search results, data for isomers like 4-sec-butoxybenzaldehyde can be used as a reference for expected chemical shifts and fragmentation patterns.[8]

Conclusion

The synthesis of this compound from salicylaldehyde via the Williamson ether synthesis is a straightforward and efficient method. By following the detailed protocols and utilizing the quantitative data provided in this guide, researchers, scientists, and drug development professionals can reliably produce this important chemical intermediate for a variety of applications. The provided diagrams offer a clear visual representation of the chemical transformation and the experimental process, facilitating a deeper understanding of the synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. byjus.com [byjus.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Sec-butoxybenzaldehyde | C11H14O2 | CID 578344 - PubChem [pubchem.ncbi.nlm.nih.gov]

Potential applications of 2-Sec-butoxybenzaldehyde in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Sec-butoxybenzaldehyde, a substituted aromatic aldehyde, is emerging as a versatile scaffold in medicinal chemistry. While primarily utilized as a synthetic intermediate, its structural features—a reactive aldehyde group and a moderately bulky sec-butoxy substituent—offer unique opportunities for the design of novel therapeutic agents. The sec-butoxy group can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide explores the potential applications of this compound in medicinal chemistry by drawing parallels from structurally related alkoxy- and benzyloxybenzaldehyde derivatives, for which a growing body of research is available. This document provides a comprehensive overview of potential synthetic routes, biological activities, and experimental protocols to guide further research and development in this area.

Core Concepts: The this compound Scaffold

The this compound molecule serves as a foundational building block for the synthesis of a diverse range of derivatives. The aldehyde functional group is a key reactive site, enabling the formation of various chemical linkages, including Schiff bases, chalcones, and hydrazones. The position of the sec-butoxy group at the ortho position can introduce steric hindrance that may influence reaction pathways and the conformational preferences of the final products, potentially leading to enhanced selectivity for biological targets.

Potential Therapeutic Applications

Based on the biological activities reported for analogous alkoxy- and benzyloxybenzaldehyde derivatives, this compound holds promise in several therapeutic areas:

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1][2] It is hypothesized that derivatives of this compound could exhibit similar anticancer properties.

Hypothetical Signaling Pathway for Anticancer Activity

Caption: Hypothetical mechanism of anticancer action.

Aldehyde Dehydrogenase (ALDH) Inhibition

Derivatives of benzyloxybenzaldehyde have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[3][4] The benzaldehyde moiety is crucial for binding to the enzyme's active site.[3] Given this precedent, this compound derivatives are attractive candidates for the development of novel ALDH inhibitors.

Quantitative Data on Related ALDH1A3 Inhibitors

| Compound Class | Specific Derivative | Target | IC50 (µM) |

| Benzyloxybenzaldehyde | ABMM-15 | ALDH1A3 | 0.23[3][4] |

| Benzyloxybenzaldehyde | ABMM-16 | ALDH1A3 | 1.29[3][4] |

Antimicrobial Activity

Schiff bases derived from a variety of substituted benzaldehydes are well-documented for their antimicrobial properties.[5][6][7][8] The imine (-C=N-) linkage is critical for their biological activity. By reacting this compound with various primary amines, a library of novel Schiff bases with potential antibacterial and antifungal activities can be generated.

Experimental Protocols

General Synthesis of this compound Derivatives (Hypothetical Adaptation)

This protocol is adapted from the synthesis of benzyloxybenzaldehyde derivatives and can be optimized for this compound.[3]

Workflow for Synthesis of a Hypothetical this compound Derivative

Caption: General synthetic workflow.

Materials:

-

2-hydroxybenzaldehyde

-

2-bromobutane

-

Potassium carbonate (K2CO3)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

To a solution of 2-hydroxybenzaldehyde (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF, add 2-bromobutane (1.1 eq.).

-

Stir the resulting solution overnight at 70°C.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, reduce the volume of DMF by evaporation under vacuum.

-

Add water to the resulting solution to precipitate the product.

-

Filter the precipitate, dry it, and recrystallize from ethanol to afford the desired this compound.

Synthesis of Schiff Bases from this compound

This is a general procedure for the synthesis of Schiff bases.[7]

Materials:

-

This compound

-

Primary amine (e.g., aniline, substituted anilines)

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of this compound and the desired primary amine in ethanol.

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The crystalline product that forms is collected by filtration, washed with cold ethanol, and dried.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability.

Workflow for MTT Assay

Caption: MTT assay experimental workflow.

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for an additional 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Conclusion

While direct research on the medicinal chemistry applications of this compound is currently limited, the extensive studies on structurally similar alkoxy- and benzyloxybenzaldehydes provide a strong rationale for its investigation as a promising scaffold. The potential for developing novel anticancer agents, ALDH inhibitors, and antimicrobial compounds is significant. The synthetic routes and experimental protocols outlined in this guide offer a solid foundation for researchers to explore the therapeutic potential of this compound derivatives. Further research is warranted to synthesize and evaluate a library of these compounds to establish their structure-activity relationships and elucidate their mechanisms of action.

References

- 1. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. media.neliti.com [media.neliti.com]

- 6. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. ijmrsti.com [ijmrsti.com]

2-sec-Butoxybenzaldehyde: An In-depth Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-sec-Butoxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in various fields of chemical synthesis.[1] Its unique structural features, including the reactive aldehyde functionality and the sterically influential sec-butoxy group at the ortho position, make it a valuable precursor for the synthesis of a wide range of organic molecules. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed representative protocol for its synthesis, its spectroscopic profile, and its applications as a building block in organic synthesis, particularly in the context of pharmaceutical development. The strategic placement of the sec-butoxy group can impart desirable physicochemical properties, such as enhanced solubility and modified reactivity, to the resulting molecules, making it an attractive starting material for medicinal chemistry and materials science.[1]

Chemical and Physical Properties

This compound is a liquid at room temperature with a purity of ≥ 95% as determined by NMR.[1] It is essential to store this compound at 0-8 °C to maintain its stability.[1] A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 22921-59-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, salicylaldehyde is deprotonated with a suitable base to form the corresponding phenoxide, which then reacts with 2-bromobutane to yield the desired product.

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative procedure based on established methods for the synthesis of similar alkoxybenzaldehydes.

Materials:

-

Salicylaldehyde

-

2-Bromobutane

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve salicylaldehyde (1.0 eq) in anhydrous acetone or DMF. Add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Addition of Alkyl Halide: To the stirred suspension, add 2-bromobutane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of acetone or DMF.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

| Reagent/Parameter | Molar Mass ( g/mol ) | Example Quantity | Moles (mmol) | Equivalents |

| Salicylaldehyde | 122.12 | 10.0 g | 81.9 | 1.0 |

| 2-Bromobutane | 137.02 | 13.5 g (11.2 mL) | 98.5 | 1.2 |

| Potassium Carbonate | 138.21 | 16.9 g | 122.8 | 1.5 |

| Acetone | - | 200 mL | - | - |

| Expected Yield | - | - | - | 70-85% |

Spectroscopic Data

| Spectroscopy | Expected Chemical Shifts / Peaks |

| ¹H NMR | * Aldehyde proton (CHO): ~10.3 ppm (singlet) * Aromatic protons: 6.9-7.8 ppm (multiplets) * CH-O of sec-butyl group: ~4.4 ppm (sextet) * CH₂ of sec-butyl group: ~1.7 ppm (multiplet) * CH₃ of ethyl part of sec-butyl group: ~0.9 ppm (triplet) * CH₃ of methyl part of sec-butyl group: ~1.3 ppm (doublet) |

| ¹³C NMR | * Aldehyde carbon (C=O): ~190 ppm * Aromatic carbons: 112-161 ppm (including the carbon attached to the oxygen at ~161 ppm) * CH-O of sec-butyl group: ~76 ppm * CH₂ of sec-butyl group: ~29 ppm * CH₃ of ethyl part of sec-butyl group: ~10 ppm * CH₃ of methyl part of sec-butyl group: ~19 ppm |

| IR Spectroscopy (cm⁻¹) | * C=O stretch (aldehyde): ~1690-1705 cm⁻¹ (strong) * C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹ (medium, often sharp) * C-O-C stretch (ether): ~1240 cm⁻¹ (strong) * Aromatic C-H stretch: ~3050-3100 cm⁻¹ (medium) * Aliphatic C-H stretch: ~2850-2970 cm⁻¹ (medium to strong) |

| Mass Spectrometry (m/z) | * Molecular Ion (M⁺): 178.10 * Major Fragments: Loss of the sec-butyl group, loss of CO, and fragments characteristic of the benzaldehyde moiety. |

Applications in Organic Synthesis

This compound is a valuable starting material for the synthesis of more complex molecules. The aldehyde group can undergo a variety of transformations, including oxidation, reduction, and conversion to imines, oximes, and hydrazones. These derivatives can serve as intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Logical Workflow for the Synthesis of a Hypothetical Pharmaceutical Intermediate

The following diagram illustrates a plausible synthetic route starting from this compound to a hypothetical drug candidate precursor.

Caption: Synthetic pathway from this compound.

General Experimental Workflow

The general workflow for the synthesis and purification of a derivative from this compound is depicted below.

Caption: General experimental workflow diagram.

Role in Drug Development

Derivatives of this compound are of interest in drug discovery due to the potential for the sec-butoxy group to interact with hydrophobic pockets in biological targets. The aldehyde functionality provides a convenient handle for the introduction of various pharmacophores. For instance, Schiff base derivatives of substituted benzaldehydes are known to exhibit a wide range of biological activities.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical scenario where a molecule synthesized from this compound acts as an inhibitor of a kinase signaling pathway, a common target in cancer therapy.

Caption: Hypothetical kinase pathway inhibition.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its utility in the preparation of diverse molecular architectures makes it a compound of significant interest to researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is not extensively published, its synthesis and reactivity can be reliably predicted based on well-established chemical principles and the behavior of analogous structures. This guide provides a solid foundation for the use of this compound in the design and synthesis of novel compounds.

References

The Enigmatic Reactivity of the Aldehyde Group in ortho-Alkoxy Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced reactivity of the aldehyde functional group in ortho-alkoxy benzaldehydes. The presence of an alkoxy group at the ortho position introduces a fascinating interplay of steric and electronic effects, significantly modulating the electrophilicity and accessibility of the carbonyl carbon. Understanding these interactions is paramount for professionals in drug development and organic synthesis, as ortho-alkoxy benzaldehyde moieties are prevalent in a wide array of pharmaceutical compounds and complex organic molecules. This guide provides a comprehensive analysis of the factors governing the reactivity of these compounds, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of this knowledge.

Core Principles: The Interplay of Steric and Electronic Effects

The reactivity of the aldehyde group in ortho-alkoxy benzaldehydes is primarily dictated by a delicate balance between two opposing factors: the electronic effect of the alkoxy group and the steric hindrance it imposes.

Electronic Effects: The oxygen atom of the alkoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through the mesomeric effect (+M). This electron donation increases the electron density of the benzene ring, and consequently, the carbonyl carbon becomes less electrophilic. This deactivation towards nucleophilic attack is a key characteristic of ortho-alkoxy benzaldehydes. Aromatic aldehydes, in general, are less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring.[1]

Steric Effects: The sheer physical presence of the alkoxy group in the ortho position sterically hinders the approach of nucleophiles to the carbonyl carbon.[1] This steric impediment can significantly slow down reaction rates, especially with bulky nucleophiles. The conformation of the alkoxy group, which can be influenced by intramolecular interactions, further contributes to the steric environment around the aldehyde.

Intramolecular Hydrogen Bonding: In the case of ortho-hydroxybenzaldehydes, a strong intramolecular hydrogen bond exists between the hydroxyl proton and the carbonyl oxygen. This interaction further withdraws electron density from the carbonyl carbon, enhancing its electrophilicity and activating it towards nucleophilic attack. While not a direct feature of ortho-alkoxy benzaldehydes, this related intramolecular interaction highlights the sensitivity of the aldehyde's reactivity to its immediate chemical environment.

Quantitative Analysis of Reactivity

The electronic effects of substituents on the reactivity of benzaldehydes can be quantified using the Hammett equation.[2][3] This linear free-energy relationship correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. For ortho-substituted systems like ortho-alkoxy benzaldehydes, the Taft equation is often employed, as it separates polar (inductive and resonance) and steric effects.[4][5][6]

The positive ρ value in Hammett plots for reactions like the addition of cyanide ions indicates that electron-withdrawing groups enhance the reaction rate by increasing the electrophilicity of the carbonyl carbon.[7][8] Conversely, the electron-donating nature of the alkoxy group in ortho-alkoxy benzaldehydes would be expected to decrease the reaction rate compared to unsubstituted benzaldehyde.

| Reaction Type | Compound | Relative Rate (Benzaldehyde = 1) | Equilibrium Constant (K) | Reference |

| Cyanohydrin Formation | Benzaldehyde | 1.00 | Favors product | [9][10][11] |

| o-Methoxybenzaldehyde | Slower than benzaldehyde | - | [9] | |

| Oxidation with N-bromobenzamide | Benzaldehyde | 1.00 | - | [12] |

| o-Methoxybenzaldehyde | 0.45 | - | [12] | |

| o-Ethoxybenzaldehyde | 0.40 | - | [12] | |

| Henry Reaction | Benzaldehyde | - | High yield | [13][14] |

| o-Nitrobenzaldehyde | - | Variable yields | [15] |

Note: Quantitative data directly comparing a series of ortho-alkoxy benzaldehydes is scarce in the literature. The data presented is a compilation from various sources and may not be from directly comparable experimental conditions. The relative rates for oxidation are calculated from the provided rate constants.

Key Reactions and Experimental Protocols

The aldehyde group of ortho-alkoxy benzaldehydes participates in a wide range of chemical transformations. Below are detailed protocols for some of the most fundamental reactions.

Nucleophilic Addition: The Henry Reaction

The Henry (or nitroaldol) reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[13][14]

Experimental Protocol: Henry Reaction of o-Anisaldehyde with Nitromethane

-

Materials: o-Anisaldehyde, nitromethane, triethylamine (TEA), ethanol, dichloromethane, hydrochloric acid (1M), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of o-anisaldehyde (1.0 mmol) in ethanol (5 mL), add nitromethane (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (0.1 mmol) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl (5 mL).

-

Extract the mixture with dichloromethane (3 x 10 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the corresponding β-nitro alcohol.

-

Alkene Synthesis: The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[16][17]

Experimental Protocol: Wittig Reaction of 2-Ethoxybenzaldehyde with Benzyltriphenylphosphonium Chloride

-

Materials: Benzyltriphenylphosphonium chloride, 2-ethoxybenzaldehyde, sodium hydroxide (50% aqueous solution), dichloromethane, distilled water, anhydrous calcium chloride.

-

Procedure:

-

In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.1 mmol) and 2-ethoxybenzaldehyde (1.0 mmol) in dichloromethane (10 mL).

-

Add 50% aqueous sodium hydroxide (5 mL) to the flask.

-

Stir the biphasic mixture vigorously at room temperature for 1 hour. The reaction is often accompanied by a color change.

-

Monitor the reaction by TLC.

-

After completion, transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 5 mL).

-

Combine all organic layers and wash with distilled water (2 x 10 mL).

-

Dry the organic layer with anhydrous calcium chloride, filter, and evaporate the solvent.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure alkene.[18]

-

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate.[19]

Experimental Protocol: Permanganate Oxidation of o-Methoxybenzaldehyde

-

Materials: o-Methoxybenzaldehyde, potassium permanganate (KMnO₄), sodium hydroxide (NaOH), sodium bisulfite (NaHSO₃), hydrochloric acid (concentrated), diethyl ether.

-

Procedure:

-

Dissolve o-methoxybenzaldehyde (1.0 mmol) in a minimal amount of a suitable solvent (e.g., acetone) if necessary.

-

In a separate flask, prepare a solution of potassium permanganate (approximately 1.2 mmol) in water (10 mL) containing a small amount of sodium hydroxide (e.g., 1 pellet).

-

Slowly add the permanganate solution to the aldehyde solution with vigorous stirring. The reaction is exothermic; maintain the temperature below 40 °C using a water bath.

-

Stir until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

-

Cool the mixture and add sodium bisulfite solution to destroy any excess permanganate and dissolve the MnO₂.

-

Acidify the clear solution with concentrated HCl to precipitate the carboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or ethanol/water) to yield 2-methoxybenzoic acid.[20]

-

Reduction to Alcohol

The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride.[21][22]

Experimental Protocol: Sodium Borohydride Reduction of 2-Propoxybenzaldehyde

-

Materials: 2-Propoxybenzaldehyde, sodium borohydride (NaBH₄), methanol, water, diethyl ether, 1M hydrochloric acid, anhydrous sodium sulfate.

-

Procedure:

-

Dissolve 2-propoxybenzaldehyde (1.0 mmol) in methanol (5 mL) in a flask and cool it in an ice bath.

-

In small portions, add sodium borohydride (0.3 mmol) to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

-

Quench the reaction by slowly adding water (5 mL).

-

Add 1M HCl to neutralize any excess borohydride and adjust the pH to ~7.

-

Extract the product with diethyl ether (3 x 10 mL).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude alcohol.

-

Purify by column chromatography if necessary.

-

Mechanistic Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental workflows is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate these processes.

General Mechanism of Nucleophilic Addition

The fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl group.[23][24]

References

- 1. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. researchgate.net [researchgate.net]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Taft equation - Wikipedia [en.wikipedia.org]

- 6. dalalinstitute.com [dalalinstitute.com]

- 7. web.viu.ca [web.viu.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Cyanohydrin reaction - Wikipedia [en.wikipedia.org]

- 12. ias.ac.in [ias.ac.in]

- 13. Henry Reaction [organic-chemistry.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 17. Wittig Reaction [organic-chemistry.org]

- 18. people.chem.umass.edu [people.chem.umass.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. studylib.net [studylib.net]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. chem.libretexts.org [chem.libretexts.org]

Stability and storage conditions for 2-Sec-butoxybenzaldehyde

An In-depth Technical Guide to the Stability and Storage of 2-Sec-butoxybenzaldehyde

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical reagents is paramount. This compound, a versatile aromatic aldehyde used in the synthesis of pharmaceuticals, agrochemicals, and fragrances, requires careful handling and storage to prevent degradation that could compromise experimental outcomes.[1] This guide provides a comprehensive overview of its stability profile, recommended storage conditions, and protocols for stability assessment.

Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in establishing appropriate storage and handling procedures.

| Property | Value | Reference |

| CAS Number | 22921-59-1 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.2 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity (Typical) | ≥ 95% (NMR) | [1] |

| Synonyms | 2-(1-methylpropoxy)benzaldehyde | N/A |

Stability Profile and Degradation Pathways

The stability of this compound is intrinsically linked to the reactivity of its aldehyde functional group. Aromatic aldehydes are susceptible to several degradation pathways, primarily oxidation and polymerization, especially when exposed to air, light, or certain impurities.[2][3]

Primary Degradation Pathways:

-

Oxidation: This is a common degradation route for aldehydes.[4][5] Exposure to atmospheric oxygen can convert the aldehyde group (-CHO) into a carboxylic acid group (-COOH), forming 2-sec-butoxybenzoic acid. This process can be accelerated by light and the presence of transition metal catalysts.[3][5] The formation of acidic impurities can, in turn, catalyze further degradation.[6]

-

Polymerization: Under certain conditions, such as elevated temperatures or the presence of acidic or basic impurities, aldehydes can undergo polymerization to form trimers or other polymeric structures.[2][3][6] This can be observed as the formation of precipitates or an increase in the viscosity of the material.[2][6]

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the stability and purity of this compound. The following conditions are recommended based on general guidelines for aromatic aldehydes and specific supplier information.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | 0-8 °C | Refrigeration slows down the rates of chemical degradation reactions like oxidation and polymerization. | [1][7] |

| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon). | Minimizes exposure to atmospheric oxygen, thereby preventing oxidation. | [3][7][8] |

| Light | Store in the dark, in amber or opaque containers. | Protects the compound from light-induced degradation (photodegradation). | [3][9][10] |

| Container | Use tightly sealed, airtight containers. | Prevents exposure to air and moisture and avoids evaporation of the volatile compound. | [3][9][11][12] |

| Incompatible Materials | Keep away from strong oxidizing agents, acids, and bases. | These materials can catalyze degradation reactions. | [10][11] |

Experimental Protocols for Stability Assessment

A formal stability study is essential for determining the shelf-life and re-test period of this compound under defined storage conditions. The protocol should be designed based on established guidelines, such as those from the EMA and WHO.[13][14]

Objective: To evaluate the stability of this compound over time under various environmental conditions.

Methodology:

-

Batch Selection: Use at least two or three representative batches of the material for the study.[13]

-

Container Closure System: Store samples in the intended long-term storage container.

-

Storage Conditions: Store batches under the conditions outlined in the table below. The conditions are based on ICH guidelines for stability testing.[14][15]

-

Testing Frequency: Samples should be tested at regular intervals. For long-term studies, a typical schedule is every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][14][15] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[13][14]

-

Analytical Methods: Employ validated stability-indicating analytical methods to monitor changes in the material.[14]

Table 3: Example Stability Study Protocol Conditions

| Study Type | Storage Condition | Testing Frequency |

| Long-Term | 5 °C ± 3 °C | 0, 3, 6, 9, 12, 18, 24, 36 months |

| Accelerated | 25 °C ± 2 °C / 60% RH ± 5% RH | 0, 3, 6 months |

| Stress Testing (Forced Degradation) | Elevated Temperature (e.g., 40°C), High Humidity (75% RH), Exposure to Light (ICH Q1B), Oxidative (e.g., H₂O₂), Acid/Base Hydrolysis | Test at initial and selected time points to identify potential degradation products and validate analytical methods.[16] |

Analytical Tests to be Performed:

-

Appearance: Visual inspection for changes in color or for the formation of precipitates.

-

Purity Assay: Quantitative analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of this compound.

-

Related Substances: HPLC or GC-MS to identify and quantify impurities and degradation products.[3]

-

Water Content: Karl Fischer titration to assess the impact of moisture.

Handling Precautions

When working with this compound, appropriate safety measures must be taken.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][11]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][11][12]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. Avoid runoff into waterways.[8][12]

-

First Aid: In case of skin or eye contact, rinse the affected area thoroughly with water. If inhaled, move to fresh air.[11]

Conclusion

The chemical integrity of this compound is best maintained by strict adherence to proper storage and handling protocols. The primary risks to its stability are oxidation and polymerization, which can be effectively mitigated by storing the compound at refrigerated temperatures (0-8 °C) in a tightly sealed, opaque container under an inert atmosphere. For critical applications, conducting formal stability studies is recommended to establish a definitive shelf-life and ensure the reliability of research and development outcomes.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. scribd.com [scribd.com]

- 6. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 7. wcu.edu [wcu.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 10. carlroth.com [carlroth.com]

- 11. consolidated-chemical.com [consolidated-chemical.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 15. japsonline.com [japsonline.com]

- 16. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Sec-butoxybenzaldehyde via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-sec-butoxybenzaldehyde, a valuable intermediate in the pharmaceutical, agrochemical, and fragrance industries.[1] The protocol details a robust Williamson ether synthesis approach, reacting 2-hydroxybenzaldehyde with a secondary alkyl halide. While the use of a secondary halide presents a potential for competing elimination reactions, this protocol is designed to favor the desired SN2 substitution product.[2][3] This guide includes a detailed experimental procedure, expected quantitative data based on analogous reactions, and characterization guidelines.

Introduction

This compound is an aromatic aldehyde featuring a sec-butoxy group ortho to the formyl functionality.[1] This structural motif is a key building block in the synthesis of more complex molecules. The Williamson ether synthesis is a classic and versatile method for the formation of ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[2][4][5] In this application, the sodium salt of 2-hydroxybenzaldehyde (sodium salicylaldehyde) acts as the nucleophile, attacking the electrophilic carbon of 2-bromobutane.

Chemical Reaction and Mechanism

The overall reaction is as follows:

Step 1: Deprotonation of 2-hydroxybenzaldehyde

2-hydroxybenzaldehyde + Sodium Hydroxide → Sodium 2-formylphenoxide + Water

Step 2: Nucleophilic Substitution (SN2)

Sodium 2-formylphenoxide + 2-Bromobutane → this compound + Sodium Bromide

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The phenoxide ion attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral.

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 2-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | Colorless to light yellow liquid | 90-02-8 |

| 2-Bromobutane | C₄H₉Br | 137.02 | Colorless liquid | 78-76-2 |

| Sodium Hydroxide | NaOH | 40.00 | White solid (pellets/flakes) | 1310-73-2 |

| Potassium Carbonate | K₂CO₃ | 138.21 | White powder | 584-08-7 |

| This compound | C₁₁H₁₄O₂ | 178.23 | Liquid | 22921-59-1 |

Table 2: Expected Reaction Parameters and Yield

| Parameter | Value | Notes |

| Reaction Time | 12-24 hours | Monitor by TLC for completion. |

| Reaction Temperature | 60-80 °C | To favor SN2 over E2 elimination. |

| Expected Yield | 60-75% | Estimated based on similar Williamson ether syntheses with secondary halides. Actual yield may vary. |

| Purity (Post-purification) | ≥ 95% | As confirmed by NMR.[1] |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~10.5 (s, 1H, CHO), ~7.8 (d, 1H, Ar-H), ~7.5 (t, 1H, Ar-H), ~7.0 (m, 2H, Ar-H), ~4.4 (m, 1H, OCH), ~1.7 (m, 2H, CH₂), ~1.3 (d, 3H, CH₃), ~0.9 (t, 3H, CH₃) |

| ¹³C NMR | δ (ppm): ~190 (CHO), ~160 (C-O), ~135, ~128, ~125, ~120, ~115 (Ar-C), ~78 (OCH), ~29 (CH₂), ~19 (CH₃), ~10 (CH₃) |

| IR (cm⁻¹) | ~2960-2850 (C-H stretch, alkyl), ~2820, ~2720 (C-H stretch, aldehyde), ~1690 (C=O stretch, aldehyde), ~1600, ~1480 (C=C stretch, aromatic), ~1240 (C-O stretch, ether) |

| Mass Spec (m/z) | 178 (M⁺), 149 (M⁺ - C₂H₅), 121 (M⁺ - C₄H₉O), 93 |

Note: The spectroscopic data presented are predicted values based on analogous compounds and general principles of spectroscopy. Actual experimental data may vary slightly.

Experimental Protocols

Materials and Equipment:

-

2-Hydroxybenzaldehyde

-

2-Bromobutane

-

Potassium Carbonate (anhydrous) or Sodium Hydroxide

-

Acetone or Dimethylformamide (DMF) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and chamber

Protocol 1: Using Potassium Carbonate in Acetone

This is a commonly used and milder method for Williamson ether synthesis.

1. Reaction Setup:

-